molecular formula C5H9ClO4S B2457398 (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride CAS No. 2249724-62-5

(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride

Cat. No.: B2457398
CAS No.: 2249724-62-5
M. Wt: 200.63
InChI Key: SQVLOCURKZSIMR-UHNVWZDZSA-N
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Description

(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride is a chiral compound with significant importance in organic chemistry. This compound features a methoxy group attached to an oxolane ring, which is further substituted with a sulfonyl chloride group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or halohydrins.

    Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions using methanol or other methoxy sources.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is usually achieved by reacting the oxolane derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinates.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis reaction.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Result from the reaction with alcohols or thiols.

    Sulfonic Acids: Produced via hydrolysis.

Scientific Research Applications

(3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules and in the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical and biological applications, where the compound modifies target molecules through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-4-Methoxyoxolane-3-sulfonyl chloride
  • (3R,4R)-4-Methoxyoxolane-3-sulfonyl chloride
  • (3R,4S)-4-Methoxyoxolane-3-sulfonyl chloride

Uniqueness

The (3S,4R) configuration of (3S,4R)-4-Methoxyoxolane-3-sulfonyl chloride imparts unique stereochemical properties that influence its reactivity and interactions with other molecules. This specific configuration can lead to different biological activities and chemical behaviors compared to its stereoisomers.

Properties

IUPAC Name

(3S,4R)-4-methoxyoxolane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVLOCURKZSIMR-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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